molecular formula C17H21NO3 B2690168 2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid CAS No. 304674-01-9

2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid

Cat. No. B2690168
CAS RN: 304674-01-9
M. Wt: 287.359
InChI Key: HZTXZXRKICEPTA-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid (DHQC) is a cyclic organic compound that is used in a variety of scientific applications. It is a derivative of quinoline and is composed of a quinoline ring and a cyclohexane ring. DHQC is an important intermediate for the synthesis of various compounds and has a wide range of applications in organic synthesis, biochemistry, and materials science.

Scientific Research Applications

Superacidic Activation and Reactions

Superacidic activation of quinoline derivatives leads to intermediate formations that engage in reactions with weak nucleophiles. This process is crucial for synthesizing tetrahydro derivatives of quinoline through selective ionic hydrogenation, providing a pathway to obtain 5,6,7,8-tetrahydro derivatives from quinoline and isoquinoline in various acid systems (Koltunov et al., 2007).

Luminescent Properties and Synthesis

The development of naphtho[2,3-f]quinoline derivatives through a sequential three-component reaction showcases the synthesis of unusual fused heterocyclic compounds. These derivatives exhibit good luminescent properties, highlighting their potential as organic electroluminescent (EL) media, which is significant for the advancement of organic electronics and lighting technologies (S. Tu et al., 2009).

Guest Inclusion in Cyclic Imides

Research on cyclic imides containing flexible tethers demonstrates the study of guest inclusion properties. This includes the investigation of various crystal structures to understand intermolecular hydrogen bonding and weak interactions, which are pivotal for designing molecular recognition systems and drug delivery mechanisms (D. Singh and J. Baruah, 2013).

Fluorescence Derivatization

The application of quinoxaline derivatives as fluorescence derivatization agents for alcohols in high-performance liquid chromatography (HPLC) underscores their utility in analytical chemistry. This facilitates the sensitive detection and analysis of primary, secondary, and tertiary alcohols, contributing to advancements in biochemical research and diagnostics (M. Yamaguchi et al., 1987).

properties

IUPAC Name

2-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-16(13-8-2-3-9-14(13)17(20)21)18-11-5-7-12-6-1-4-10-15(12)18/h1,4,6,10,13-14H,2-3,5,7-9,11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTXZXRKICEPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCCC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid

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